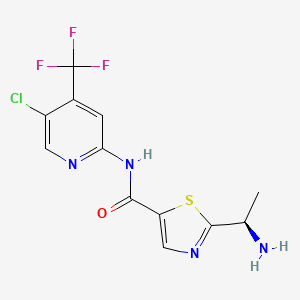
シンコニジン硫酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
キニーネ硫酸塩は、キナノキ属の樹皮から得られる天然アルカロイドです。 キニーネ、キニーディン、シンコニンとともに、4つの主要なキナアルカロイドの1つです 。 歴史的に、キナアルカロイドは抗マラリア特性により重要視されており、キニーネが最もよく知られています 。キニーネ硫酸塩は、主にその薬効と様々な化学用途に使用されています。
科学的研究の応用
Cinchonidine sulfate has a wide range of applications in scientific research:
作用機序
キニーネ硫酸塩の正確な作用機序は完全に解明されていません。キニーネ硫酸塩は、赤血球中のヘモグロビンの分解によって生成される有毒なヘマチンがヘモゾイン(β-ヘマチン)に重合するのを阻止すると考えられています。 この機構は、キニーネの機構と似ています .
生化学分析
Biochemical Properties
Cinchonidine sulphate is known for its role in biochemical reactions, particularly in its interaction with enzymes and proteins. It interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs. The compound also exhibits inhibitory effects on certain enzymes, such as acetylcholinesterase, which is crucial for neurotransmission. These interactions highlight the importance of cinchonidine sulphate in modulating biochemical pathways and influencing physiological processes .
Cellular Effects
Cinchonidine sulphate has been shown to exert protective effects on endothelial cells. It attenuates indoxyl sulphate-induced cell damage by downregulating the p53 signaling pathway and promoting MDM2 cytoplasmic-nuclear shuttling. This results in reduced cell death, cellular senescence, and improved vasculogenic activity in human umbilical vein endothelial cells (HUVECs). Additionally, cinchonidine sulphate influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for endothelial dysfunction .
Molecular Mechanism
At the molecular level, cinchonidine sulphate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits acetylcholinesterase, thereby affecting neurotransmission. The compound also modulates gene expression by influencing transcription factors and signaling pathways. These molecular interactions are crucial for understanding the therapeutic potential of cinchonidine sulphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinchonidine sulphate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cinchonidine sulphate remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to cinchonidine sulphate has been associated with sustained protective effects on endothelial cells, highlighting its potential for chronic therapeutic use .
Dosage Effects in Animal Models
The effects of cinchonidine sulphate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing muscle cramps and improving endothelial function. At high doses, cinchonidine sulphate may cause toxic or adverse effects, including gastrointestinal disturbances and neurotoxicity. These dosage-dependent effects are crucial for determining the safe and effective use of cinchonidine sulphate in therapeutic applications .
Metabolic Pathways
Cinchonidine sulphate is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation and glucuronidation of cinchonidine sulphate, leading to its elimination from the body. The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, cinchonidine sulphate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of cinchonidine sulphate are essential for its therapeutic efficacy and safety .
Subcellular Localization
Cinchonidine sulphate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This subcellular localization is crucial for understanding the precise mechanisms of action of cinchonidine sulphate and its potential therapeutic applications .
準備方法
合成ルートと反応条件
キニーネ硫酸塩は通常、キナノキ属の樹皮から抽出されます。抽出プロセスにはいくつかのステップが含まれます。
収穫と乾燥: 樹皮を収穫して乾燥させます。
抽出: 乾燥した樹皮を酸性溶液で処理してアルカロイドを抽出します。
工業生産方法
工業的な環境では、抽出プロセスが拡大され、大量の樹皮を処理することができます。熱い澄んだ酸性液体を、pH 5.5の熱い水酸化ナトリウム溶液で中和し、その後冷却します。冷却すると、粗キニーネ硫酸塩が結晶化し、遠心分離されます。 水と活性炭で沸騰させて、純粋なキニーネ硫酸塩を得ることで、さらに精製されます 。キニーネ硫酸塩の抽出と精製には、同様の方法が用いられます。
化学反応の分析
反応の種類
キニーネ硫酸塩は、以下のような様々な化学反応を起こします。
酸化: 様々な誘導体を形成するために酸化することができます。
還元: 還元反応は、その構造を改変することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 様々なハロゲン化剤と求核剤が使用されます.
主要な生成物
これらの反応から生成される主要な生成物には、キニーネの様々な誘導体があり、それらはさらなる化学合成や用途に使用することができます .
科学研究の応用
キニーネ硫酸塩は、科学研究において幅広い用途を持っています。
類似化合物との比較
類似化合物
キニーネ: 抗マラリア特性で知られています。
キニーディン: 抗不整脈薬として使用されます。
シンコニン: 類似の特性を持つ別のキナアルカロイドです.
独自性
キニーネ硫酸塩は、不斉合成において有益な特定の立体化学のためにユニークです。 キニーネ硫酸塩は、キラル触媒として機能する能力により、他のキナアルカロイドとは異なります .
特性
CAS番号 |
524-61-8 |
|---|---|
分子式 |
C19H24N2O5S |
分子量 |
392.5 g/mol |
IUPAC名 |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid |
InChI |
InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t13-,14-,18-,19+;/m0./s1 |
InChIキー |
KFHZMXDENPHHOU-YYXOUSRLSA-N |
SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |
異性体SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What adverse effects have been observed with the topical use of cinchonidine sulphate?
A1: A case study [] reported a 26-year-old male experiencing a vesicular dermatitis with intense itching on his scalp, face, and neck after using a hair tonic containing cinchonidine sulphate. The reaction occurred within 24 hours of application and was characterized by tense, acuminate vesicles filled with clear to straw-colored fluid. The patient also experienced edema of the scalp and eyes, facial swelling, nausea, abdominal distress, and loose stools. Patch testing confirmed the cinchonidine sulphate-containing ingredient as the cause of the reaction.
Q2: Has cinchonidine sulphate been explored for any applications beyond its known antimalarial properties?
A2: Interestingly, a historical study [] investigated the use of cinchonidine sulphate in reducing the prevalence of "fever" cases in jails. While the exact methodology and results are not detailed in the abstract, this highlights an attempt to leverage the potential antipyretic properties of cinchonidine sulphate in a specific setting.
Q3: Are there any documented historical reviews or critiques of research involving cinchonidine sulphate?
A3: While not directly focusing on cinchonidine sulphate itself, a book review [] mentioning the compound provides a glimpse into the broader scientific discourse of that time. This suggests the existence of historical scientific literature potentially containing valuable insights into the early research and applications of cinchonidine sulphate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile](/img/structure/B1456823.png)




![Phenyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-amine](/img/structure/B1456829.png)



![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)
![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)
![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
